Cas no 157169-68-1 (4-Oxazoleacetic acid,5-methyl-2-(4-methylphenyl)-, methyl ester)

4-Oxazoleacetic acid,5-methyl-2-(4-methylphenyl)-, methyl ester structure
157169-68-1 structure
Product name:4-Oxazoleacetic acid,5-methyl-2-(4-methylphenyl)-, methyl ester
CAS No:157169-68-1
MF:C14H15NO3
MW:245.273803949356
CID:138222
PubChem ID:10490570

4-Oxazoleacetic acid,5-methyl-2-(4-methylphenyl)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-Oxazoleacetic acid,5-methyl-2-(4-methylphenyl)-, methyl ester
    • METHYL [5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]ACETATE
    • methyl 2-(5-methyl-2-p-tolyloxazol-4-yl)acetate
    • methyl 2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate
    • [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid methyl ester
    • 2-(2-(4-methylphenyl)-5-m
    • 5-methyl-2-(4-methylphenyl)-4-oxazoleacetic acid methyl ester
    • AG-E-06120
    • CTK4C9287
    • I14-40134
    • SCHEMBL821081
    • DTXSID00440806
    • FQPFECCIWLWKER-UHFFFAOYSA-N
    • 157169-68-1
    • 4-Oxazoleacetic acid,5-methyl-2-(4-methylphenyl)-,methyl ester
    • AKOS015910715
    • Methyl 2-(5-methyl-2-(p-tolyl)oxazol-4-yl)acetate
    • Inchi: InChI=1S/C14H15NO3/c1-9-4-6-11(7-5-9)14-15-12(10(2)18-14)8-13(16)17-3/h4-7H,8H2,1-3H3
    • InChI Key: FQPFECCIWLWKER-UHFFFAOYSA-N
    • SMILES: COC(CC1N=C(C2C=CC(C)=CC=2)OC=1C)=O

Computed Properties

  • Exact Mass: 245.10500
  • Monoisotopic Mass: 245.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų
  • XLogP3: 2.6

Experimental Properties

  • PSA: 52.33000
  • LogP: 2.67390

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